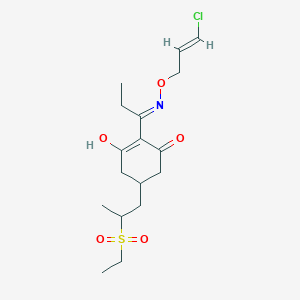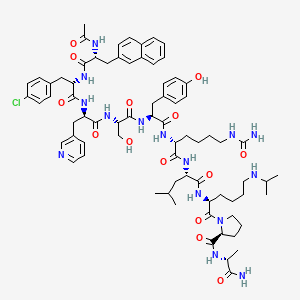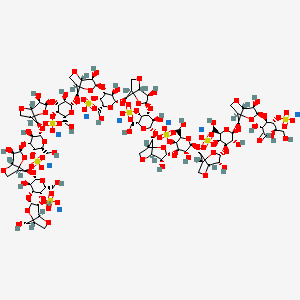
rac 2-Stearoyl-3-chloropropanediol, 95per cent
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-chloropropane-1,2-diol fatty acid esters, such as rac 2-Stearoyl-3-chloropropanediol, typically involves chemical reactions that esterify 3-chloropropane-1,2-diol with fatty acids or their derivatives. Zhou et al. (2014) developed a high-performance liquid chromatography (HPLC) method for measuring 3-chloropropane-1,2-diol fatty acid esters in oil samples, utilizing 1,2-dioleoyl-3-chloropropanediol and 1-stearoyl-3-chloropropanediol standards, indicating the practical synthesis and analysis of these compounds in laboratory settings (Zhou, Hongru, Qingzhe Jin, Xingguo Wang, & Xuebing Xu, 2014).
Applications De Recherche Scientifique
Analytical Method Development
HPLC and GC-MS Analysis : A significant application is in the development of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) methods for detecting and quantifying 3-chloropropane-1,2-diol (3-MCPD) esters and their specific forms, such as 2-stearoyl-3-chloropropanediol, in oils and fats. These methods aim to improve food safety by identifying the presence of these compounds, which may have toxicological significance (Zhou Hongru et al., 2014); (Tam Le Thanh et al., 2019).
Soy Sauce and Oil Samples : Another research focus has been the determination of 3-MCPD in soy sauce samples using liquid phase extraction coupled with microwave-assisted derivatization and HPLC-UV detection, highlighting the compound's relevance beyond just oil and fat samples (Hui-Ying Chung et al., 2018).
Environmental and Material Science : Beyond food safety, research extends into environmental science and material science, examining the effects of compounds like 2-chlorobiphenyl on activated carbon impregnated with palladized iron for environmental decontamination purposes (Hyeok Choi et al., 2009).
Synthesis and Chemical Studies
Stereospecific Syntheses : Studies also delve into the stereospecific syntheses and structures of related compounds, highlighting the intricacies of chemical reactions and the formation of specific stereoisomers in the laboratory setting, with implications for material and chemical synthesis (E. Rys et al., 2009).
Safety And Hazards
The specific safety and hazards associated with “rac 2-Stearoyl-3-chloropropanediol” are not detailed in the retrieved data. However, it is important to handle all chemical compounds with appropriate safety measures.
Orientations Futures
The future directions for the study and application of “rac 2-Stearoyl-3-chloropropanediol” are not explicitly mentioned in the retrieved data. However, similar compounds are being studied for their potential applications in various fields6.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of “rac 2-Stearoyl-3-chloropropanediol”. Further research and expert consultation are recommended for a more comprehensive understanding.
Propriétés
Numéro CAS |
1329611-08-6 |
|---|---|
Nom du produit |
rac 2-Stearoyl-3-chloropropanediol, 95per cent |
Formule moléculaire |
C₂₁H₄₁ClO₃ |
Poids moléculaire |
377 |
Synonymes |
Octadecanoic Acid 2-Chloro-1-(hydroxymethyl)ethyl Ester; Stearic Acid 2-Chloro-1-(hydroxymethyl)ethyl Ester; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1146050.png)
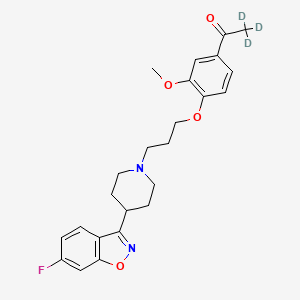
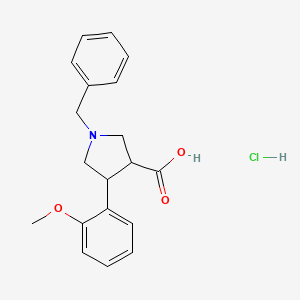
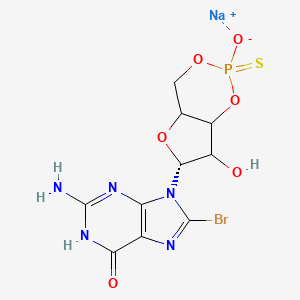
![4-[[(4S,6R)-4,6-Bis[[(tert-butyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]oCtahydro-a,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B1146056.png)
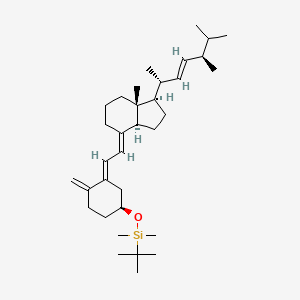
![(6S,8S,9R,10S,11S,13S,14S)-17-Acetyl-6,9-difluoro-11-hydroxy-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1146061.png)
![(1S,2S,8R,11R,15S,17S)-14-acetyl-8-fluoro-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-5-one](/img/structure/B1146062.png)
